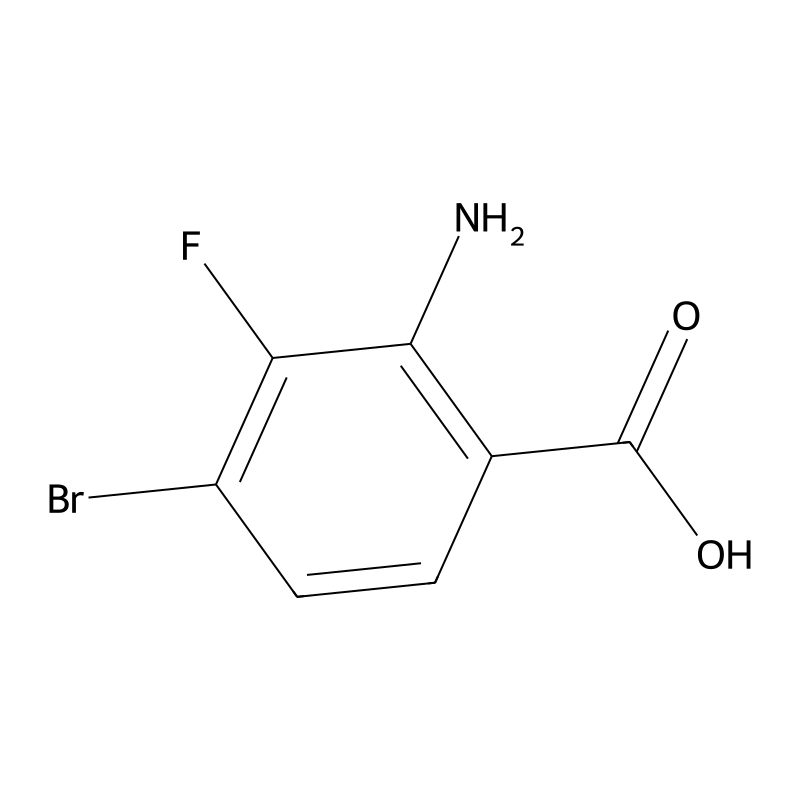2-Amino-4-bromo-3-fluorobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmacology
Field: Pharmacology
Summary: In pharmacology, 2-Amino-4-bromo-3-fluorobenzoic acid is utilized as an intermediate in the synthesis of avibactam sodium , a non-beta-lactam β-lactamase inhibitor. This compound, when combined with ceftazidime, is used to treat complicated infections like intra-abdominal infections, urinary tract infections, and pyelonephritis.
Methods: The synthesis involves a multi-step chemical process, starting with 6-bromo-7-fluoroindoline-2,3-dione, which is treated with sodium hydroxide and hydrogen peroxide. The reaction mixture is then acidified to precipitate the desired product .
Organic Synthesis
Field: Organic Synthesis
Summary: This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules like Quinazoline, which are potential KRAS modulators and antitumor agents .
Methods: The compound is used in various coupling reactions, including Suzuki and Stille cross-coupling, to form biaryl structures or to introduce amino groups into aromatic systems .
Results: The use of 2-Amino-4-bromo-3-fluorobenzoic acid in these reactions allows for the efficient synthesis of compounds with potential pharmacological activities .
Analytical Chemistry
Field: Analytical Chemistry
Summary: 2-Amino-4-bromo-3-fluorobenzoic acid is used as a standard or reference compound in various analytical techniques to identify or quantify similar structures in complex mixtures.
Methods: Techniques such as HPLC, LC-MS, and UPLC utilize this compound to calibrate the system or as a comparison for retention times and mass spectra .
Results: The use of this compound in analytical methods ensures accurate and reliable identification and quantification of analytes in research and quality control settings.
Environmental Research
Field: Environmental Research
Summary: Researchers use 2-Amino-4-bromo-3-fluorobenzoic acid to study the environmental fate of halogenated aromatic compounds, which are of concern due to their persistence and potential toxicity.
Methods: Environmental samples are spiked with the compound and monitored over time using techniques like GC-MS to understand its degradation pathways and persistence .
2-Amino-4-bromo-3-fluorobenzoic acid is an aromatic compound characterized by a benzene ring substituted with an amino group, a bromine atom, and a fluorine atom. Its molecular formula is C₇H₅BrFNO₂, and it has a molecular weight of approximately 234.02 g/mol. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of various bioactive molecules due to its unique structural features that facilitate chemical reactivity and biological interactions .
- Amination: 2-Amino-4-bromo-3-fluorobenzoic acid can undergo amination with aniline to produce N-phenyl-4-fluoro-anthranilic acid, showcasing its utility in forming complex amine derivatives.
- Bromination: It can also engage in bromination reactions, where the bromine atom can be substituted or modified under specific conditions.
- Hydrolysis: Hydrolysis reactions can convert the compound into other derivatives, expanding its application scope in organic synthesis .
2-Amino-4-bromo-3-fluorobenzoic acid exhibits various biological activities:
- Pharmaceutical Intermediary: It serves as an essential building block in the synthesis of pharmaceuticals, particularly those targeting specific biochemical pathways.
- Toxicological Profile: The compound is classified as harmful if ingested, inhaled, or in contact with skin. It may cause serious eye irritation and respiratory issues, necessitating careful handling in laboratory settings .
The synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid can be achieved through several methods:
- From 2-Amino-6-fluorobenzonitrile:
- Via 6-Bromo-7-fluoroisatin:
- General Laboratory Synthesis:
The primary applications of 2-Amino-4-bromo-3-fluorobenzoic acid include:
- Pharmaceutical Industry: Used as an intermediate for synthesizing various therapeutic agents.
- Analytical Chemistry: Its derivatives are employed in fluorimetric detection methods for amino acids, enhancing sensitivity in biochemical assays.
- Research: Investigated for its potential use in environmental studies concerning biodegradation processes involving fluorinated compounds.
Studies on the interactions of 2-Amino-4-bromo-3-fluorobenzoic acid indicate that it can interact with various enzymes and receptors within biological systems:
- Enzyme Interaction: Similar compounds have shown the ability to influence enzyme activity related to carbonyl reduction pathways.
- Mode of Action: The compound's reactivity allows it to participate in nucleophilic substitution reactions, impacting biochemical pathways significantly .
Several compounds share structural similarities with 2-Amino-4-bromo-3-fluorobenzoic acid. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-bromobenzoic acid | Amino group and bromine substitution | Different positioning of bromine affects reactivity |
| 3-Amino-4-bromoaniline | Amino group on the aniline structure | Primarily used in dye production |
| 2-Amino-3-fluorobenzoic acid | Fluorine substitution without bromine | Less toxic; used in agricultural applications |
These compounds are unique due to variations in their substituents and positions on the benzene ring, which influence their chemical behavior and biological activity.
XLogP3
GHS Hazard Statements
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








